N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(naphthalen-1-yloxy)acetamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(naphthalen-1-yloxy)acetamide: is a synthetic organic compound characterized by the presence of a thiolane ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:
Formation of the thiolane ring: This can be achieved through the cyclization of a suitable precursor, such as a dithiolane derivative, under oxidative conditions.
Introduction of the naphthalene moiety: This step involves the reaction of the thiolane intermediate with a naphthalene derivative, such as naphthol, under nucleophilic substitution conditions.
Formation of the acetamide group: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The naphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(naphthalen-1-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(phenylthio)acetamide: Similar structure with a phenylthio group instead of a naphthalene moiety.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(benzylthio)acetamide: Contains a benzylthio group instead of a naphthalene moiety.
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17NO4S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C16H17NO4S/c18-16(17-13-8-9-22(19,20)11-13)10-21-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,17,18) |
InChI Key |
ONBBCOPPHRRPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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